N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic organic compound with the molecular formula C17H16N2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the condensation of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid
- 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxamide
- 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-yl acetate
Uniqueness
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)18-16-14-9-5-6-10-15(14)19(17(16)21)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEUGBUFRQITPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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